1-bromo-2,2-difluoro-2,3-dihydro-1H-indene
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Overview
Description
1-Bromo-2,2-difluoro-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indenes. Indenes are bicyclic compounds consisting of a benzene ring fused to a five-membered ring. This particular compound is characterized by the presence of bromine and two fluorine atoms attached to the indene structure, making it a halogenated derivative of indene. The compound’s unique structure imparts specific chemical properties and reactivity, making it of interest in various fields of research and industry.
Preparation Methods
The synthesis of 1-bromo-2,2-difluoro-2,3-dihydro-1H-indene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Cyclization: Substituted 4-nitro-3-phenylbutanoic acid is cyclized to form nitromethylindanone.
Reduction and Dehydration: The nitromethylindanone is then reduced to an alcohol and dehydrated to yield nitromethylindene.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness, yield, and environmental considerations.
Chemical Reactions Analysis
1-Bromo-2,2-difluoro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions. Common reagents include sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.
Addition Reactions: The double bond in the indene ring can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-2,2-difluoro-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: The compound’s derivatives are investigated for their potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 1-bromo-2,2-difluoro-2,3-dihydro-1H-indene and its derivatives involves interactions with various molecular targets. These interactions can include binding to enzymes, receptors, or nucleic acids, leading to changes in cellular processes. The specific pathways involved depend on the compound’s structure and the biological system being studied .
Comparison with Similar Compounds
1-Bromo-2,2-difluoro-2,3-dihydro-1H-indene can be compared with other halogenated indenes, such as:
1-Bromo-2,3-difluorobenzene: Similar in structure but lacks the fused five-membered ring.
2,3-Difluorobromobenzene: Another halogenated benzene derivative with different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C9H7BrF2 |
---|---|
Molecular Weight |
233.05 g/mol |
IUPAC Name |
1-bromo-2,2-difluoro-1,3-dihydroindene |
InChI |
InChI=1S/C9H7BrF2/c10-8-7-4-2-1-3-6(7)5-9(8,11)12/h1-4,8H,5H2 |
InChI Key |
GRYXDOZCXDTUND-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(C1(F)F)Br |
Origin of Product |
United States |
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